molecular formula C12H17NO2 B6176704 methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 2115757-21-4

methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B6176704
CAS No.: 2115757-21-4
M. Wt: 207.3
InChI Key:
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Description

Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a tetrahydroindole core, which is a partially saturated indole ring, making it a versatile scaffold for various chemical transformations and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as alkylation, cyclization, and esterification. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the indole ring to a fully saturated ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can introduce halogen or nitro groups onto the indole ring .

Scientific Research Applications

Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can mimic natural substrates or inhibitors, allowing it to bind to enzymes or receptors. This binding can modulate biological pathways, leading to therapeutic effects such as enzyme inhibition or receptor antagonism .

Comparison with Similar Compounds

Uniqueness: Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its tetrahydroindole core provides a balance between stability and reactivity, making it a valuable scaffold for drug development and chemical synthesis .

Properties

CAS No.

2115757-21-4

Molecular Formula

C12H17NO2

Molecular Weight

207.3

Purity

95

Origin of Product

United States

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